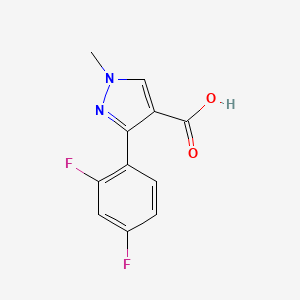

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNYHHEBPOGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often involving halogenated intermediates.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or sulfonates can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, sulfonates, and strong bases.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Alkylated or sulfonated derivatives.

Scientific Research Applications

While the query specifies the compound "3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid," the search results largely discuss a related compound, "N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide". Additionally, some results refer to "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Given this, the following information will cover aspects of these related compounds, with a focus on potential applications and related research.

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Chemical Properties and Structure

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has the molecular formula and a molecular weight of 267.236 g/mol. The presence of difluorophenyl and methoxy groups enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications.

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits biological effects primarily through enzyme inhibition. The compound binds to specific active sites of target enzymes, leading to the modulation of various biological pathways, which is crucial for its potential anti-inflammatory and anticancer properties.

Anticancer Activity

-

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on several cancer cell lines:

Cell Line IC50 Value (µM) Inhibition (%) HepG2 (Liver Cancer) 12.5 54.25 HeLa (Cervical Cancer) 15.0 38.44

These findings suggest that N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could be effective in targeting specific cancer types while exhibiting minimal toxicity to normal cells.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Applications in Fungicides

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Background

Inhibition of succinate dehydrogenase, the complex II in the mitochondrial respiration chain, has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s . By 2016, at least 18 examples were developed by crop protection companies, with the market leader being boscalid, owing to its broad spectrum of fungal species controlled . However, it lacked full control of important cereal diseases, especially septoria leaf blotchZymoseptoria tritici .

A group of compounds which did control septoria were 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic amides . Examples include:

- Isopyrazam (2010)

- Sedaxane (2011)

- Bixafen (2011)

- Fluxapyroxad (2011)

- Benzovindiflupyr (2012)

- Pydiflumetofen (2016)

- Inpyrfluxam (2019)

Related Compound: this compound

this compound has the following characteristics :

- Molecular Formula:

- Molecular Weight: 238.19

- CAS Number: 1152508-27-4

- Minimum Purity: 0.95

Mechanism of Action

The mechanism by which 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the structural and functional differences between the target compound and its analogs:

Antimicrobial Efficacy

Hydrazone derivatives of the target compound demonstrated potent activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 μg/mL) and fungi (Candida albicans, inhibition zone: 18–22 mm), outperforming early-generation pyrazole carboxylates .

Agrochemical Use of DFPA

DFPA-based SDHI fungicides (e.g., isopyrazam) achieved market success due to their broad-spectrum activity against Ascomycota pathogens, with annual production exceeding 1,000 metric tons .

Biological Activity

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is primarily recognized as a precursor to various fungicides that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. Its structural features contribute to its biological efficacy, making it a subject of interest in both synthetic chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 238.19 g/mol

- CAS Number : 1152508-27-4

- Purity : Minimum 95%

The compound features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid moiety, which are crucial for its biological activity.

Antifungal Activity

This compound is utilized in the synthesis of several fungicides that act through the inhibition of succinate dehydrogenase (SDH). This mechanism has been established as effective against various phytopathogenic fungi. Research indicates that derivatives of this compound exhibit moderate to excellent antifungal activities. For instance, one derivative showed higher antifungal activity against seven phytopathogenic fungi compared to boscalid, a leading commercial fungicide .

Table 1: Antifungal Activity of Derivatives

| Compound | Activity Level | Target Fungi |

|---|---|---|

| 9m | Higher than boscalid | Alternaria species |

| Other Derivatives | Moderate to Excellent | Various phytopathogenic fungi |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. Compounds containing the 1H-pyrazole structure have shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets .

Table 2: Anticancer Activity Overview

| Cell Line | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 9m | <10 | Apoptosis induction |

| HepG2 | 9m | <15 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural characteristics. Molecular docking studies have indicated that specific interactions between the compound and the active sites of target enzymes are critical for its efficacy. For example, hydrogen bonding between the carbonyl oxygen of certain derivatives and amino acids in SDH enhances their antifungal activity .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and evaluated their antifungal properties against common agricultural pathogens. The findings demonstrated significant activity levels, suggesting these compounds could serve as effective fungicides .

- Anticancer Studies : Another research effort focused on the anticancer potential of pyrazole derivatives, revealing promising results in inhibiting tumor growth in vitro. The study emphasized the need for further investigation into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, structurally similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with intermediates characterized by NMR and IR spectroscopy . Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids, confirmed by loss of ester carbonyl signals in NMR .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies substituents on the pyrazole ring (e.g., methyl groups at δ ~3.8 ppm) and aromatic fluorophenyl protons (split patterns due to fluorine coupling) .

- IR : Carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) confirm the acid group .

- X-ray crystallography : Resolves regiochemistry of substituents (e.g., fluorophenyl orientation) and hydrogen-bonding networks in the solid state .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). LC-MS confirms molecular weight (e.g., [M+H] ion for CHFNO: m/z 265.08) . Combustion analysis (C, H, N) validates elemental composition .

Advanced Research Questions

Q. How can regioselective challenges during pyrazole ring synthesis be addressed?

- Methodological Answer : Regioselectivity in pyrazole formation is influenced by steric and electronic factors. Computational studies (DFT at B3LYP/6-31G** level) predict favorable tautomeric forms and transition states, guiding solvent selection (e.g., DMF for polar intermediates) . Contradictions in substituent orientation (e.g., 2,4-difluorophenyl vs. 3,4-difluorophenyl derivatives) require X-ray validation to resolve ambiguities in NMR assignments .

Q. What strategies optimize biological activity in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the fluorophenyl group and carboxylic acid substituents. For example:

- Hydrazone derivatives : Synthesized by condensing the carboxylic acid with hydrazines, enhancing antimicrobial activity. Bioassays (MIC values) against S. aureus and E. coli guide optimization .

- Amide formation : Coupling with amines via EDCI/HOBt improves solubility and target binding. IC values in enzyme inhibition assays (e.g., COX-2) are used to prioritize candidates .

Q. How are computational methods applied to predict physicochemical properties?

- Methodological Answer :

- LogP calculations : Use software like ACD/Labs or Molinspiration to predict lipophilicity, critical for blood-brain barrier penetration .

- Molecular docking : AutoDock Vina models interactions with targets (e.g., fungal CYP51 for antifungal studies). Dock scores correlate with experimental IC values to validate binding poses .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para vs. ortho fluorine environments) may arise from residual solvents or polymorphic forms. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.